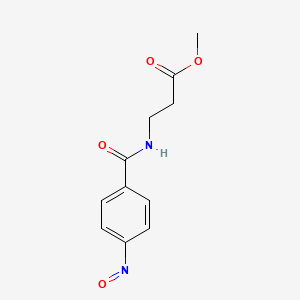
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring system fused with a tetrahydrocarboxylic acid and a hydrazide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide typically involves the reaction of 6-Quinolinecarboxylic acid with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have significant biological and chemical properties.
Scientific Research Applications
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with certain enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes, making the compound a potential therapeutic agent. The quinoline ring system can also interact with DNA and other biomolecules, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Quinolinecarboxylic acid: This compound lacks the hydrazide group but shares the quinoline ring system.
1,2,3,4-Tetrahydroquinoline: This compound lacks the carboxylic acid and hydrazide groups but shares the tetrahydroquinoline structure.
Quinoline-2-carboxylic acid: This compound has a carboxylic acid group at a different position on the quinoline ring.
Uniqueness
6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide is unique due to the presence of both the hydrazide and tetrahydrocarboxylic acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5570-86-5 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carbohydrazide |
InChI |
InChI=1S/C10H13N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5,11H2,(H,13,14) |
InChI Key |
OUCWLNUAJWMXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NN)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


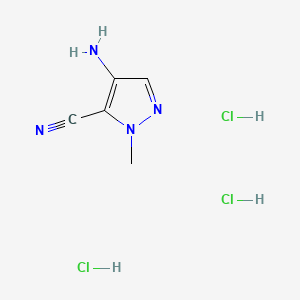
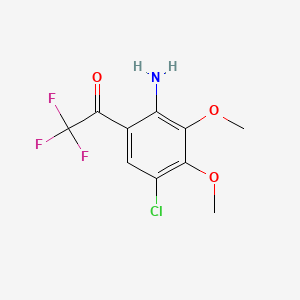

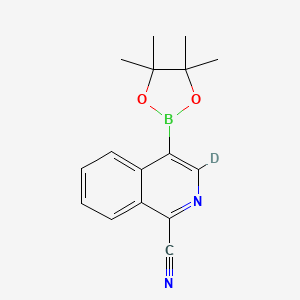
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

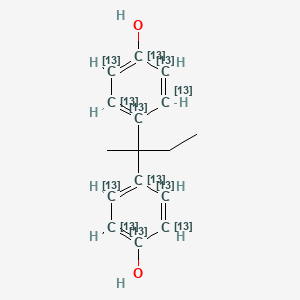
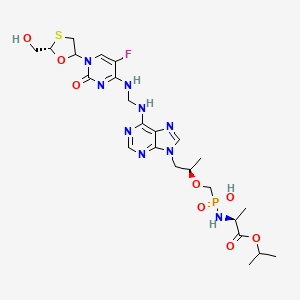
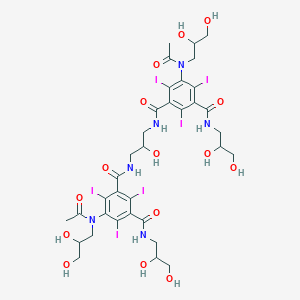
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
